molecular formula C18H19N3OS B2661849 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203068-88-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2661849
CAS No.: 1203068-88-5
M. Wt: 325.43
InChI Key: SQYWYNKHAOUMEL-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a benzo[d]imidazole moiety, a thiophene ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiophene ring can be introduced through a subsequent cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials for optoelectronic devices.

  • Biology: The compound's biological activity has been explored in various assays, showing potential as an antibacterial, antifungal, or anticancer agent.

  • Medicine: Its derivatives may be developed into therapeutic agents for treating various diseases, leveraging its unique chemical structure.

  • Industry: The compound's properties make it suitable for use in the development of new materials, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds are used in optoelectronic and nonlinear optical applications.

  • Imidazole-containing compounds: These compounds have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to its unique combination of structural elements, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(18(9-3-4-10-18)15-8-5-11-23-15)19-12-16-20-13-6-1-2-7-14(13)21-16/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYWYNKHAOUMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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